(Dab7)-leiurotoxin I
CAS No.: 1061556-49-7
Cat. No.: VC0013340
Molecular Formula: C141H236N46O39S6
Molecular Weight: 3392.082
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1061556-49-7 |
---|---|
Molecular Formula | C141H236N46O39S6 |
Molecular Weight | 3392.082 |
IUPAC Name | 3-[(1R,4S,7R,12R,15S,18S,21S,27S,30S,36S,39R,44R,47S,50S,53S,56S,59R,66S,69S,75S,80S,83S,86S)-7-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]-36,66-bis(4-aminobutyl)-56-(2-aminoethyl)-47-(2-amino-2-oxoethyl)-80-(3-amino-3-oxopropyl)-44-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]-75-[(2S)-butan-2-yl]-15,53-bis(3-carbamimidamidopropyl)-69-(carboxymethyl)-18,86-bis(hydroxymethyl)-21,27,30,50,83-pentakis(2-methylpropyl)-2,5,13,16,19,22,25,28,31,34,37,45,48,51,54,57,65,68,71,74,77,78,81,84,87-pentacosaoxo-9,10,41,42,61,62-hexathia-3,6,14,17,20,23,26,29,32,35,38,46,49,52,55,58,64,67,70,73,76,79,82,85,88-pentacosazatricyclo[37.24.14.1112,59]octaoctacontan-4-yl]propanoic acid |
Standard InChI | InChI=1S/C141H236N46O39S6/c1-16-74(14)111-138(225)159-58-107(194)163-94(54-109(197)198)129(216)164-79(31-21-24-41-143)120(207)180-97-61-227-228-62-98-133(220)167-83(35-37-103(147)190)121(208)175-91(50-72(10)11)126(213)179-96(60-189)131(218)185-99(63-229-231-65-101(183-122(209)84(168-134(97)221)36-38-108(195)196)136(223)186-110(73(12)13)139(226)170-80(32-22-25-42-144)118(205)171-86(112(149)199)52-77-55-154-67-160-77)132(219)166-82(34-27-45-156-141(152)153)119(206)178-95(59-188)130(217)174-88(47-69(4)5)115(202)158-57-106(193)162-89(48-70(6)7)124(211)173-87(46-68(2)3)114(201)157-56-105(192)161-78(30-20-23-40-142)116(203)182-102(137(224)187-111)66-232-230-64-100(184-127(214)92(172-113(200)75(15)146)51-76-28-18-17-19-29-76)135(222)177-93(53-104(148)191)128(215)176-90(49-71(8)9)125(212)165-81(33-26-44-155-140(150)151)117(204)169-85(39-43-145)123(210)181-98/h17-19,28-29,55,67-75,78-102,110-111,188-189H,16,20-27,30-54,56-66,142-146H2,1-15H3,(H2,147,190)(H2,148,191)(H2,149,199)(H,154,160)(H,157,201)(H,158,202)(H,159,225)(H,161,192)(H,162,193)(H,163,194)(H,164,216)(H,165,212)(H,166,219)(H,167,220)(H,168,221)(H,169,204)(H,170,226)(H,171,205)(H,172,200)(H,173,211)(H,174,217)(H,175,208)(H,176,215)(H,177,222)(H,178,206)(H,179,213)(H,180,207)(H,181,210)(H,182,203)(H,183,209)(H,184,214)(H,185,218)(H,186,223)(H,187,224)(H,195,196)(H,197,198)(H4,150,151,155)(H4,152,153,156)/t74-,75-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,110-,111-/m0/s1 |
Standard InChI Key | WEAKAAPTOACABK-HOSVXTCQSA-N |
SMILES | CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC2=O)CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC4=CN=CN4)C(=O)N)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)CCN)CCCNC(=N)N)CC(C)C)CC(=O)N)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C)N)C(=O)N1)CCCCN)CC(C)C)CC(C)C)CC(C)C)CO)CCCNC(=N)N)CO)CC(C)C)CCC(=O)N)CCCCN)CC(=O)O |
Appearance | White lyophilized solidPurity rate: > 95%AA sequence: Ala-Phe-Cys3-Asn-Leu-Arg-Dab-Cys8-Gln-Leu-Ser-Cys12-Arg-Ser-Leu-Gly-Leu-Leu-Gly-Lys-Cys21-Ile-Gly-Asp-Lys-Cys26-Glu-Cys28-Val-Lys-His-NH2Disulfide bonds between: Cys3-Cys21, Cys8-Cys 26 and Cys12-Cys28Length (aa) : 31 |
Introduction
Chemical Identity and Structure
(Dab7)-leiurotoxin I is a synthetic analog derived from the natural peptide leiurotoxin I, which is originally isolated from the venom of the scorpion Leiurus quinquestriatus. The modification involves the substitution of the naturally occurring amino acid at position 7 with diaminobutyric acid (Dab), creating a peptide with enhanced selectivity for certain potassium channels . This strategic modification significantly alters the pharmacological profile of the compound while maintaining its structural integrity.
The compound represents an example of rational peptide design, where specific amino acid substitutions are introduced to achieve targeted pharmacological properties. Leiurotoxin I serves as the parent compound, with research identifying key residues including Arg6, Arg7, and C-terminal His31 as critical for biological activity . The modification at position 7 was specifically designed to enhance selectivity toward certain ion channel subtypes.
Physical and Chemical Properties
Pharmacological Mechanism
(Dab7)-leiurotoxin I functions primarily as a potent and selective blocker of small-conductance calcium-activated potassium channels, specifically the KCa2.2 (SK2) subtype . These channels play fundamental roles in regulating neuronal excitability and are responsible for the long-lasting hyperpolarization that follows action potentials in many neuronal cell types.
Selective Channel Inhibition
The modified toxin exhibits remarkable selectivity for SK2 channels compared to other subtypes. Research demonstrates that (Dab7)-leiurotoxin I inhibits SK2 channels with high affinity, showing greater than 200-fold selectivity for SK2 over related channels including KCa2.1 (SK1) and KCa2.3 (SK3) . This selective inhibition profile makes it an invaluable tool for discriminating between different SK channel subtypes in experimental settings.
Binding Characteristics
Competitive binding studies using radioiodinated apamin (another SK channel blocker) in the presence of (Dab7)-leiurotoxin I have revealed important insights about its binding properties. These studies demonstrated that dissociation constants can differ by a factor of 1000, highlighting that ligand affinity is as crucial as ligand selectivity for receptor interactions . This exceptional binding profile has enabled researchers to identify distinct functional groups of SK channels in various brain structures.
Neurophysiological Effects
The specific blockade of SK2 channels by (Dab7)-leiurotoxin I produces several important neurophysiological effects that have been documented in experimental systems.
Effects on Synaptic Plasticity
Research has demonstrated that (Dab7)-leiurotoxin I increases theta-burst responses and enhances long-term potentiation (LTP) in rat hippocampal slices in vitro . This effect is particularly significant because LTP is widely regarded as a cellular mechanism underlying learning and memory formation. By selectively blocking SK2 channels, (Dab7)-leiurotoxin I effectively modifies the threshold for synaptic plasticity induction, potentially enhancing certain forms of neuronal communication.
Impact on Neuronal Firing Patterns
SK channels contribute significantly to the after-hyperpolarization phase following action potentials, thereby regulating neuronal firing frequency and patterns. By blocking SK2 channels, (Dab7)-leiurotoxin I can increase neuronal excitability in specific neuronal populations where these channels predominate . This selective modulation of neuronal activity patterns makes the compound valuable for studying the functional roles of SK2 channels in various neural circuits.
Research Applications
(Dab7)-leiurotoxin I has proven to be an invaluable tool in neuroscience research, offering unique advantages for investigating potassium channel function in complex neural systems.
Mapping Channel Distribution
The high selectivity of (Dab7)-leiurotoxin I for SK2 channels has enabled researchers to map the distribution of these channels across different brain regions. A detailed study demonstrated that clustering techniques could identify five distinct groups of brain structures reflecting the unique profile of (Dab7)-leiurotoxin I affinity and selectivity compared to apamin . This mapping approach has revealed correlations between (Dab7)-leiurotoxin I binding and SK subunit distribution in these brain regions, suggesting that functional heteromeric SK channels are involved in specific information processing pathways.
Probing Channel Composition
One significant challenge in ion channel research has been the lack of ligands that can discriminate between different SK channel subunits. This limitation has hampered understanding of the roles of heteromeric SK channel types in different tissues. Research utilizing (Dab7)-leiurotoxin I aims to better understand the molecular combinations of SK channels and their specific functional significance . The distinct binding profile of this compound compared to other channel blockers provides a powerful tool for distinguishing channel subtypes that would otherwise be difficult to differentiate.
Experimental Findings
Several key experiments have established the unique properties and potential applications of (Dab7)-leiurotoxin I in neuroscience research.
Binding Affinity Studies
Competitive binding experiments have demonstrated that (Dab7)-leiurotoxin I exhibits highly selective binding to SK2 channels with nanomolar affinity . These studies typically employ radioligand binding assays using labeled apamin as the probe and measuring displacement by (Dab7)-leiurotoxin I. The results consistently show that the modified toxin has enhanced selectivity for SK2 channels compared to the natural leiurotoxin I.
Electrophysiological Studies
Electrophysiological recordings have confirmed the functional consequences of (Dab7)-leiurotoxin I binding to SK channels. These studies demonstrate that the compound effectively blocks SK2-mediated currents, leading to altered neuronal excitability and modified synaptic transmission properties . The selective nature of this blockade allows researchers to attribute specific electrophysiological changes to SK2 channel function.
Structure-Activity Relationships
Understanding the relationship between the structure of (Dab7)-leiurotoxin I and its biological activity provides valuable insights for peptide engineering and drug development targeting ion channels.
Key Residues for Activity
Structure-activity relationship studies on leiurotoxin I and related peptides have identified several key amino acid residues that are critical for biological activity. Arg6, Arg7, and C-terminal His31 appear to be particularly important for the biological activity of leiurotoxin I . The substitution at position 7 with diaminobutyric acid (Dab) in (Dab7)-leiurotoxin I was specifically designed to enhance selectivity for SK2 channels while maintaining high binding affinity.
Synthetic Analogs and Modifications
Comparison with Other Channel Blockers
To fully understand the significance of (Dab7)-leiurotoxin I, it is important to compare it with other channel blockers that target similar or related ion channels.
Comparison with Apamin
Apamin, another peptide toxin derived from bee venom, also blocks SK channels but with different selectivity. While apamin blocks both SK2 and SK3 channels with high affinity, (Dab7)-leiurotoxin I exhibits much greater selectivity for SK2 over SK3 . This differential selectivity makes (Dab7)-leiurotoxin I particularly valuable for distinguishing between these closely related channel subtypes.
Relative Potency and Selectivity
The table below summarizes the comparative properties of (Dab7)-leiurotoxin I and other related channel blockers:
Toxin | Primary Target | Selectivity | Binding Affinity | Key Applications |
---|---|---|---|---|
(Dab7)-leiurotoxin I | SK2 (KCa2.2) | >200-fold for SK2 over other subtypes | High (nanomolar range) | SK2 channel research, synaptic plasticity studies |
Apamin | SK2/SK3 (KCa2.2/KCa2.3) | Less selective between SK subtypes | High for both SK2 and SK3 | General SK channel research |
Natural Leiurotoxin I | SK channels (non-specific) | Lower selectivity than modified version | Moderate | Reference compound |
This comparison highlights the enhanced selectivity of (Dab7)-leiurotoxin I, making it particularly valuable for research applications requiring specific targeting of SK2 channels.
Future Research Directions
The unique properties of (Dab7)-leiurotoxin I open several promising avenues for future research in both basic neuroscience and potential therapeutic applications.
Development of Novel Analogs
The success in creating (Dab7)-leiurotoxin I through targeted modification of a natural toxin suggests that additional engineering of peptide toxins may yield compounds with even more selective pharmacological profiles. Future research may focus on developing next-generation analogs with enhanced selectivity, stability, or blood-brain barrier penetration for research or therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume